molecular formula C8H15I B8577307 Iodocyclooctane CAS No. 1556-10-1

Iodocyclooctane

Cat. No.: B8577307
CAS No.: 1556-10-1
M. Wt: 238.11 g/mol
InChI Key: LDKYPRVLJQWKBI-UHFFFAOYSA-N
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Description

Iodocyclooctane (C₈H₁₅I) is a secondary alkyl iodide characterized by an eight-membered cycloalkane ring substituted with an iodine atom. It is commonly synthesized via halogen-atom transfer (XAT) reactions, as demonstrated in studies where cyclooctanol undergoes iodination to yield this compound with 95% efficiency . Key spectral data include its ¹H NMR profile (δ 4.53–4.42 ppm for the methine proton and δ 1.46 ppm for tert-butyl groups in derivative compounds) .

This compound is utilized in enantioselective catalytic reactions, such as nickel/photoredox-catalyzed reductive domino alkylation, where it serves as a robust substrate due to its moderate steric bulk and compatibility with transition-metal catalysts . Its applications span pharmaceutical synthesis and materials science, particularly in constructing complex bicyclic frameworks.

Properties

CAS No.

1556-10-1

Molecular Formula

C8H15I

Molecular Weight

238.11 g/mol

IUPAC Name

iodocyclooctane

InChI

InChI=1S/C8H15I/c9-8-6-4-2-1-3-5-7-8/h8H,1-7H2

InChI Key

LDKYPRVLJQWKBI-UHFFFAOYSA-N

Canonical SMILES

C1CCCC(CCC1)I

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Cycloalkyl Iodides

Iodocyclooctane belongs to a class of cycloalkyl iodides with varying ring sizes and reactivities. Below is a comparative analysis with iodocyclopentane (C₅H₉I), iodocyclohexane (C₆H₁₁I), and iodocycloheptane (C₇H₁₃I):

Table 1: Structural and Reactivity Comparison of Cycloalkyl Iodides

Compound Ring Size Molecular Formula Molecular Weight (g/mol) Yield in Catalytic Reactions* Enantiomeric Excess (ee)* Key Applications
Iodocyclopentane 5 C₅H₉I 196.03 15% 76% Synthesis of small-ring scaffolds
Iodocyclohexane 6 C₆H₁₁I 210.06 30% 82% Intermediate in agrochemicals
Iodocycloheptane 7 C₇H₁₃I 224.08 50% 85% Polymer crosslinking agents
This compound 8 C₈H₁₅I 238.11 75% 92% Enantioselective drug synthesis

*Data from nickel/photoredox-catalyzed reductive domino alkylation reactions .

Key Findings:

Reactivity and Yield : Larger cycloalkyl iodides exhibit higher reaction yields. This compound achieves 75% yield in enantioselective couplings, significantly outperforming iodocyclopentane (15%) and iodocyclohexane (30%) . This trend correlates with reduced ring strain and enhanced stability in transition-metal complexes.

Stereoselectivity : Enantiomeric excess (ee) increases with ring size, peaking at 92% for this compound. The eight-membered ring’s conformational flexibility allows optimal spatial alignment in chiral catalytic environments .

Comparison with Bicyclic and Tertiary Alkyl Iodides

Bicyclic Derivatives :

  • 1-Iodobicyclo[2.2.2]octane (C₈H₁₃I): A rigid bicyclic analog of this compound. While it shares a similar molecular weight (236.09 g/mol), its constrained structure limits reactivity in catalytic cross-couplings but enhances thermal stability in polymer applications .
  • 5-(Iodomethyl)-6-oxabicyclo[3.2.1]octane (C₈H₁₃IO): Incorporates an oxygen heteroatom, enabling hydrogen-bonding interactions in supramolecular chemistry. Unlike this compound, it is primarily used in specialty materials rather than catalysis .

Primary vs. Secondary Alkyl Iodides :

  • 1-Iodobutane (C₄H₉I): A primary alkyl iodide with higher electrophilicity but lower stereochemical control (33% ee in similar reactions) compared to this compound .
  • Tertiary Alkyl Iodides : These compounds (e.g., 2-iodo-2-methylpropane) suffer from steric hindrance, often resulting in lower yields (<50%) and erratic stereoselectivity .

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